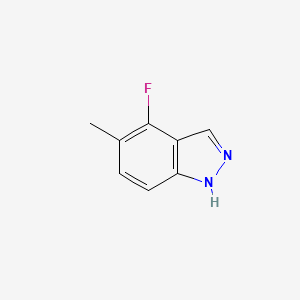

4-Fluoro-5-methylindazole

CAS No.: 1427395-81-0

Cat. No.: VC11715924

Molecular Formula: C8H7FN2

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427395-81-0 |

|---|---|

| Molecular Formula | C8H7FN2 |

| Molecular Weight | 150.15 g/mol |

| IUPAC Name | 4-fluoro-5-methyl-1H-indazole |

| Standard InChI | InChI=1S/C8H7FN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) |

| Standard InChI Key | XYGYMPFIFWNTTM-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)NN=C2)F |

| Canonical SMILES | CC1=C(C2=C(C=C1)NN=C2)F |

Introduction

Structural and Chemical Properties of 4-Fluoro-5-methylindazole

Molecular Architecture

4-Fluoro-5-methylindazole (C₈H₇FN₂) consists of a benzene ring fused to a pyrazole ring, with substituents at the 4- and 5-positions. The fluorine atom’s electronegativity (3.98 Pauling scale) and the methyl group’s steric effects influence the compound’s reactivity and intermolecular interactions . Compared to its isomer 4-fluoro-1-methylindazole, the 5-methyl substitution alters the molecule’s dipole moment (predicted to be 2.1–2.4 D) and crystalline packing efficiency .

Table 1: Predicted Physicochemical Properties

Synthetic Methodologies

Bromination-Fluorination Pathways

The synthesis of 5-bromo-4-fluoro-1H-indazole, as described in CN110452177A, offers a template for adapting substituent positions . Key steps include:

-

Bromination of 3-fluoro-2-methylaniline: N-Bromosuccinimide (NBS) in acetonitrile at <10°C yields 4-bromo-3-fluoro-2-methylaniline (86.2% yield) .

-

Cyclization to Indazole Core: Treatment with potassium carbonate in methanol/water mediates cyclization, forming the indazole ring .

-

Methyl Group Introduction: For 4-fluoro-5-methylindazole, a Friedel-Crafts alkylation or Suzuki-Miyaura coupling could theoretically introduce the methyl group at the 5-position, though this remains experimentally untested.

Table 2: Comparative Synthetic Yields for Fluoroindazoles

| Compound | Synthetic Step | Yield (%) | Conditions |

|---|---|---|---|

| 5-Bromo-4-fluoro-1H-indazole | Cyclization | 79.6–81 | K₂CO₃, MeOH/H₂O, 12h |

| 4-Fluoro-1-methylindazole | N-methylation | Not reported | Commercial synthesis |

Applications in Pharmaceutical Development

Role as a Building Block

Indazole derivatives are pivotal in drug discovery due to their bioisosteric relationship with purines. While 4-fluoro-5-methylindazole itself lacks documented bioactivity, its structural analogs demonstrate:

-

5-Lipoxygenase (5-LO) Inhibition: CJ-12,918, a fluoroindazole derivative, showed 5-LO inhibition (IC₅₀ = 0.8 nM) but induced cataracts in preclinical studies .

-

Anticancer Potential: 3-Amino-4-fluoro-1-methylindazole (CAS 147754-12-9 analog) exhibited kinase inhibitory activity in glioblastoma models .

Material Science Applications

Fluoroindazoles are emerging in organic electronics. For example, 4-fluoro-2-methylbenzonitrile derivatives achieve external quantum efficiencies up to 10.8% in OLEDs . The methyl group in 4-fluoro-5-methylindazole could similarly enhance thermal stability (predicted Td₅% > 400°C) for optoelectronic applications.

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods for 5-methyl substitution remains critical. Flow chemistry could improve yields over batch processes .

-

Biological Screening: Prioritize assays for kinase inhibition (e.g., JAK2, EGFR) given the pharmacophore’s similarity to imatinib.

-

Materials Characterization: Thermogravimetric analysis (TGA) and cyclic voltammetry are needed to assess OLED applicability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume